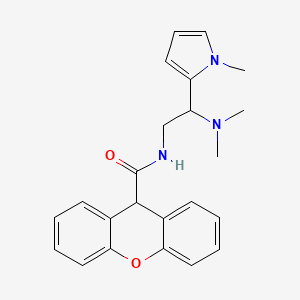

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide

カタログ番号:

B2682574

CAS番号:

1211658-11-5

分子量:

375.472

InChIキー:

MCSKZPAIQGXWGA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a high-purity chemical compound offered for research purposes. This molecule features a 9H-xanthene carboxamide core, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. For instance, structurally similar 9H-xanthene-9-carboxamide derivatives have been investigated as potent, orally available positive allosteric modulators of the mGlu1 receptor, a key target in neuroscience research . The compound's structure, which incorporates a dimethylaminoethyl group linked to a 1-methyl-1H-pyrrole moiety, is characteristic of molecules designed for enhanced bioavailability and interaction with neurological receptors. As a derivative of its parent structure, this compound is intended for use in biochemical and pharmacological studies, including assay development, target validation, and mechanism-of-action studies. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-25(2)19(18-11-8-14-26(18)3)15-24-23(27)22-16-9-4-6-12-20(16)28-21-13-7-5-10-17(21)22/h4-14,19,22H,15H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSKZPAIQGXWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Xanthene vs. Quinoline/Pyridoindole Derivatives

- Target Compound: The xanthene core distinguishes it from quinoline-based carboxamides (e.g., SzR-105 in ), which exhibit a bicyclic aromatic system. Xanthene’s extended conjugation may enhance binding affinity to planar protein pockets compared to smaller quinoline scaffolds .

- Pyrido[3,4-b]indole Analogues: Compounds like (S)-2-cyclopentyl-N-(pyrrolidin-2-ylmethyl)-pyrido[3,4-b]indole-carboxamide () share the carboxamide linkage but lack the xanthene ring.

Substituent Analysis

Key Substituents and Their Impact:

*Calculated based on formula; †Estimated via analogy to .

- Dimethylamino vs. Methoxy: The target’s dimethylamino group increases basicity and solubility in acidic environments compared to the methoxy substituent in N-(2-methoxyethyl)-9H-xanthene-9-carboxamide .

- Pyrrole vs. Quaternary Ammonium : Unlike Propantheline Bromide’s quaternary ammonium group (a muscarinic antagonist), the target’s pyrrole moiety may facilitate π-π stacking with aromatic residues in target proteins .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。